![molecular formula C22H20O12 B8209545 DiosMetin 7-O--D-Glucuronide](/img/structure/B8209545.png)
DiosMetin 7-O--D-Glucuronide
Overview
Description
DiosMetin 7-O--D-Glucuronide is a useful research compound. Its molecular formula is C22H20O12 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DiosMetin 7-O--D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiosMetin 7-O--D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diosmetin glycosides, derived from date fruit epicarp, significantly improve biochemical results in diabetic rats. This includes reduced serum glucose levels, improved liver functions, and increased testosterone levels (Michael, Salib, & Eskander, 2013).
Diosmetin treatment improves glucose metabolism and gut microbiota balance in type 2 diabetic mice. It does this by regulating Corynebacterium glutamicum and promoting glycogen synthesis and GLUT4 translocation (Gong, Xiong, Bi, & Zhang, 2021).
Diosmetin undergoes rapid glucuronidation in rats, which explains its low oral bioavailability. This has implications for natural flavonoid antioxidants (Boutin et al., 1993).
Diosmin, a citrus flavone glycoside related to DiosMetin, has been shown to be an effective and safe treatment for various diseases, potentially inhibiting metabolic enzymes (Gerges, Wahdan, Elsherbiny, & El-demerdash, 2021).
Diosmetin strongly inhibits CYP1A2 and moderately inhibits CYP2C8 and CYP2C9. This suggests potential drug-drug interactions when co-administered with drugs metabolized by CYP1A2 (Chen et al., 2017).
Diosmetin has shown potential as a novel therapeutic for acute myeloid leukemia by inducing apoptosis through estrogen receptor expression (Roma, Rota, & Spagnuolo, 2018).
Diosmetin and its derivatives exhibit moderate cytotoxic activity against human cancer cell lines (Shuang-lian et al., 2012).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-OTVISBKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DiosMetin 7-O--D-Glucuronide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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